2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound featuring a thiophene ring, a sulfonamide group, and an ethoxyethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions.
Attachment of the Ethoxyethanol Moiety: The final step involves the reaction of the sulfonamide-thiophene intermediate with ethylene oxide or a similar ethoxyethanol precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: A simpler thiophene derivative used in the synthesis of various bioactive compounds.
Indole Derivatives: Compounds like indole-3-acetic acid, which have similar heterocyclic structures and diverse biological activities.
Imidazole Derivatives: Another class of heterocyclic compounds with significant biological and industrial applications.
Uniqueness
2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to the combination of its sulfonamide, thiophene, and ethoxyethanol moieties, which confer distinct chemical and biological properties not commonly found in simpler analogs .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S2/c1-12-9-13(2)15(4)18(14(12)3)25(21,22)19-10-17(23-7-6-20)16-5-8-24-11-16/h5,8-9,11,17,19-20H,6-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAWSWZLMSHQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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